molecular formula C12H9F4NO2 B5666803 4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol

4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol

Cat. No.: B5666803
M. Wt: 275.20 g/mol
InChI Key: PWZMDKNCLKKEGW-UHFFFAOYSA-N
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Description

4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol is a synthetic organic compound characterized by its unique structure, which includes a phenol group, a methyl group, and a 1,2-oxazole ring substituted with a tetrafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of the 1,2-oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazole ring and tetrafluoroethyl group contribute to the compound’s overall reactivity and stability. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol is unique due to the presence of both the oxazole ring and the tetrafluoroethyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO2/c1-6-2-3-8(18)7(4-6)9-5-10(17-19-9)12(15,16)11(13)14/h2-5,11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZMDKNCLKKEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NO2)C(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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